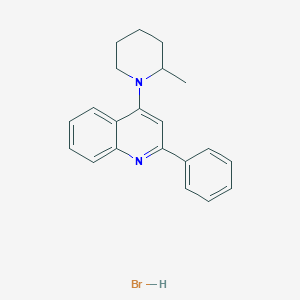
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a piperidine ring attached to the quinoline structure, which enhances its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-methylpiperidine under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, leading to various pharmacological effects. The piperidine ring enhances its ability to cross biological membranes, making it more effective in reaching its targets.
相似化合物的比较
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)phenylboronic acid
- 4-(2-Methylpiperidin-1-yl)phenylmethanol
- 4-(2-Methylpiperidin-1-yl)phenylacetic acid
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-phenylquinoline hydrobromide is unique due to its specific quinoline-piperidine structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has shown enhanced biological activity and better pharmacokinetic properties, making it a promising candidate for further research and development.
属性
CAS 编号 |
133671-41-7 |
|---|---|
分子式 |
C21H23BrN2 |
分子量 |
383.3 g/mol |
IUPAC 名称 |
4-(2-methylpiperidin-1-yl)-2-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C21H22N2.BrH/c1-16-9-7-8-14-23(16)21-15-20(17-10-3-2-4-11-17)22-19-13-6-5-12-18(19)21;/h2-6,10-13,15-16H,7-9,14H2,1H3;1H |
InChI 键 |
DJUZOBKLNSECGP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



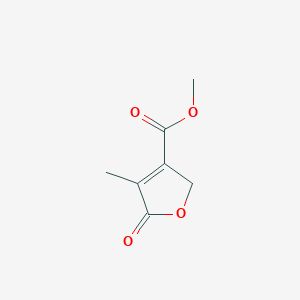



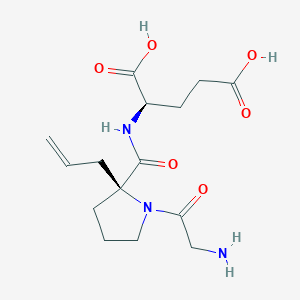
![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
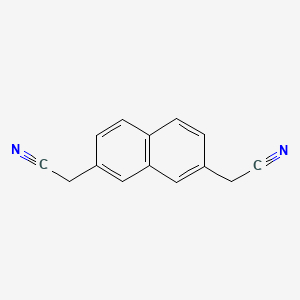


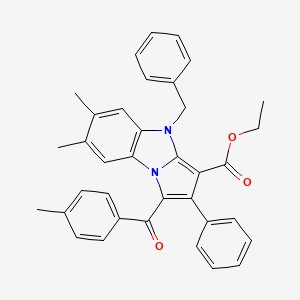

![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)
![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)
